2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
Description
This compound is a highly complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) with a hydroxymethyl substituent at position 11, a 3-methylphenyl group at position 5, and a methyl group at position 13. A thioether linkage connects the tricyclic system to a morpholino-ethyl-ketone moiety. Although direct structural or pharmacological data for this compound are absent in the provided evidence, analogous heterocyclic systems (e.g., thiazolinones, thiazoles) suggest synthetic routes involving condensation, cyclization, or nucleophilic substitution reactions . Crystallographic refinement using programs like SHELXL may be critical for resolving its three-dimensional structure .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15-4-3-5-17(10-15)23-27-24-20(11-19-18(13-30)12-26-16(2)22(19)33-24)25(28-23)34-14-21(31)29-6-8-32-9-7-29/h3-5,10,12,30H,6-9,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPBIOWUJUCKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the hydroxymethyl, methyl, and phenyl groups. The final steps involve the addition of the sulfanyl and morpholinyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The triazatricyclo structure can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the triazatricyclo structure could lead to a more saturated compound.
Scientific Research Applications
2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the presence of multiple functional groups suggests a multifaceted mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural complexity distinguishes it from simpler heterocycles, but key functional groups and motifs can be compared to known derivatives:
- Tricyclic Core: The fused 2-oxa-4,6,13-triaza system contrasts with monocyclic thiazolinones (9f) or bicyclic naphthofuran derivatives (Compound 14), likely increasing steric hindrance and reducing conformational flexibility .
Physicochemical and Bioactive Properties
- Solubility: The morpholino group likely increases aqueous solubility compared to 9f’s lipophilic 3-methylphenyl substituent .
- The tricyclic system may target enzymes or receptors requiring rigid binding pockets .
Chromatographic Behavior
- Retention Properties : highlights that intramolecular hydrogen bonding (HB) in hydroxy-substituted flavones affects retention times. The target compound’s hydroxymethyl group may form weak intramolecular HB, influencing HPLC or LC/MS profiles .
Biological Activity
The compound 2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one (CAS Number: 2097924-72-4) is a complex organic molecule with potential biological activity. This article reviews its synthesis, structural characteristics, and biological activities, including antiproliferative effects and enzyme inhibition.
Structural Features
The compound features a triazatricyclo framework and various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 498.6 g/mol. The complexity of its structure suggests a multifaceted interaction with biological systems.
| Property | Value |
|---|---|
| CAS Number | 2097924-72-4 |
| Molecular Formula | C₃₀H₃₀N₄O₃S |
| Molecular Weight | 498.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiproliferative Effects
Research indicates that compounds similar to the target molecule exhibit significant antiproliferative effects on mammalian cells. For instance, studies on benzopsoralens show that derivatives with hydroxymethyl groups can inhibit cell proliferation by interfering with topoisomerase II activity . This mechanism is crucial as it suggests the potential of the compound in cancer therapeutics.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cellular processes. The presence of the hydroxymethyl group and other substituents may enhance its binding affinity to target enzymes, leading to effective inhibition. For example, related compounds have shown promising results in inhibiting topoisomerase II, which is pivotal in DNA replication and repair processes .
Case Studies
- Study on Benzopsoralens : A study published in PubMed demonstrated that certain benzopsoralens with hydroxymethyl groups exhibited marked antiproliferative effects under dark conditions by inhibiting topoisomerase II activity. This study suggests that similar structural features in our compound could yield comparable biological activities .
- Photochemotherapy Applications : The potential use of compounds like benzopsoralens in PUVA (Psoralen + UVA) photochemotherapy highlights their therapeutic promise. Although the target compound requires further investigation, its structural similarity to known phototherapeutics suggests possible applications in this field .
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-step organic reactions that reflect its intricate structure. Functional groups such as the morpholine ring and sulfanyl moiety play critical roles in defining its chemical behavior and biological interactions.
Table 2: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Introduction of hydroxymethyl group |
| 2 | Cyclization | Formation of triazatricyclo structure |
| 3 | Sulfanylation | Addition of sulfanyl group |
| 4 | Acetamide Formation | Final step to yield the target compound |
Q & A
Q. What synthetic strategies are recommended for constructing the tricyclic core of this compound?
The tricyclic scaffold can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Tetrazolo-pyrimidine fusion : Use a base-catalyzed cyclocondensation of substituted tetrazole precursors with α,β-unsaturated carbonyl derivatives, as demonstrated in fused tetrazolopyrimidine systems .
- Microwave-assisted synthesis : Optimize reaction time and yield for the oxa-azatricyclo moiety using microwave irradiation (e.g., 150°C, 30 min) to enhance regioselectivity .
- Thiol-morpholino coupling : Introduce the sulfanyl-morpholino side chain via nucleophilic substitution under inert atmosphere (N₂), using DMF as a solvent and K₂CO₃ as a base .
Q. How can the compound’s structural integrity be validated post-synthesis?
Employ a combination of:
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., mean C–C = 0.005 Å) and torsion angles to confirm stereochemistry .
- RP-HPLC : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to assess purity (>95%) and detect byproducts .
- NMR spectroscopy : Assign peaks for morpholino protons (δ 3.5–3.7 ppm) and hydroxymethyl groups (δ 4.2–4.5 ppm) .
Q. What preliminary assays are suitable for evaluating its biological activity?
Screen against:
- Enzyme targets : Test inhibitory activity against viral proteases or bacterial enzymes (e.g., IC₅₀ assays) using fluorogenic substrates, as seen in morpholino derivative studies .
- Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis induction .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s stability in solution?
Analyze via:
- DFT calculations : Model π-π stacking between the 3-methylphenyl group and tricyclic core, and hydrogen bonding between hydroxymethyl and morpholino oxygen .
- Solvent polarity studies : Measure solubility in DMSO vs. water and correlate with calculated LogP values (e.g., PubChem-derived descriptors) .
- Crystallographic data : Compare packing motifs (e.g., herringbone vs. layered structures) to predict aggregation behavior .
Q. What computational tools can predict its metabolic fate and environmental persistence?
Use:
- Molecular docking : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential hydroxylation sites .
- QSAR models : Train on PubChem datasets to estimate biodegradation half-life (e.g., EPI Suite) and bioaccumulation potential .
- AI-driven platforms : Apply Adapt-cMolGPT for target-specific metabolite generation and toxicity prediction .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Address discrepancies by:
- Pharmacokinetic profiling : Measure plasma protein binding (%PPB) and tissue distribution via LC-MS/MS to identify bioavailability limitations .
- Dose-response optimization : Use fractional factorial design to test synergies with adjuvants (e.g., P-glycoprotein inhibitors) .
- Transcriptomic analysis : Perform RNA-seq on treated tissues to uncover off-target pathways affecting efficacy .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for high-throughput screening data?
- Hierarchical clustering : Group compounds by IC₅₀ profiles across multiple assays to identify structure-activity trends .
- ANOVA with Tukey’s post-hoc test : Analyze dose-dependent effects in biological replicates (n ≥ 4) to minimize false positives .
- Machine learning : Train random forest models on PubChem bioactivity data to prioritize analogs for synthesis .
Q. How can crystallographic data resolve ambiguous regiochemistry in the tricyclic system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
